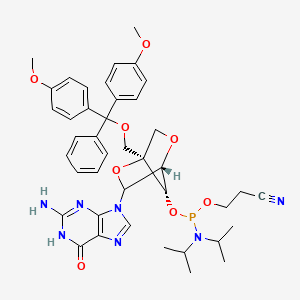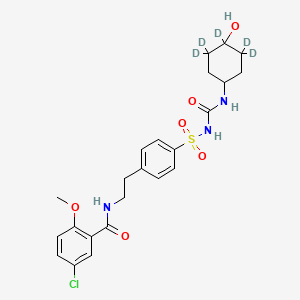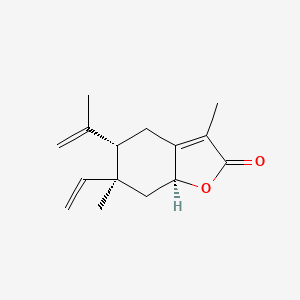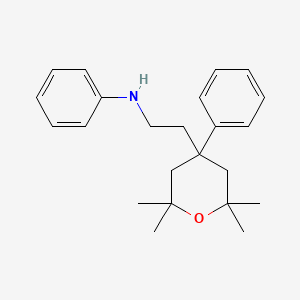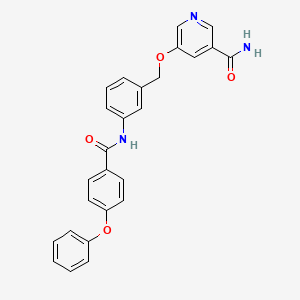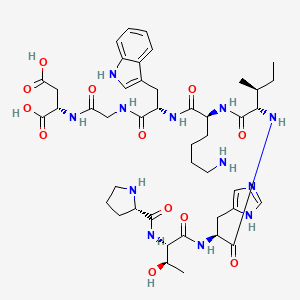
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is a peptide consisting of the amino acids proline, threonine, histidine, isoleucine, lysine, tryptophan, glycine, and aspartic acid. This peptide sequence is known for its biological activity and potential therapeutic applications, particularly as an angiotensin I-converting enzyme inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is solid-phase peptide synthesis . This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of This compound involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in enzyme inhibition and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension due to its angiotensin I-converting enzyme inhibitory activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves its interaction with angiotensin I-converting enzyme. By binding to the active site of the enzyme, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Pro-Trp): A cyclic peptide with similar biological activity.
Boc-Pro-Thr-OH: A protected dipeptide used in peptide synthesis.
Cyclo(Arg-Gly-Asp-D-Tyr-Lys): Another cyclic peptide with enzyme inhibitory properties.
Uniqueness
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: is unique due to its specific sequence and potent angiotensin I-converting enzyme inhibitory activity. Its linear structure allows for easy modification and synthesis of analogs, making it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C44H64N12O12 |
|---|---|
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68)/t23-,24+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
Clé InChI |
QEULPEXEDWQVEI-DAZSAYDVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4 |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


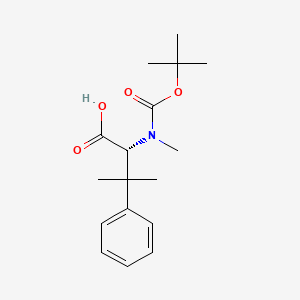
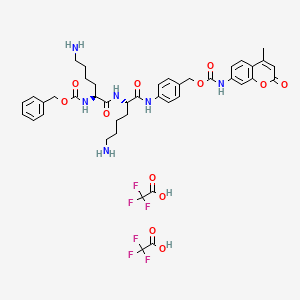


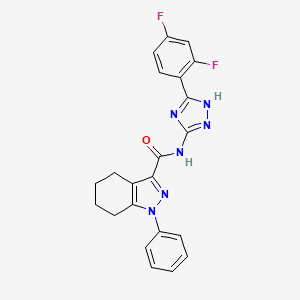
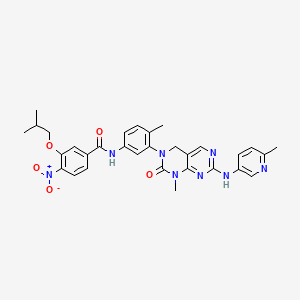
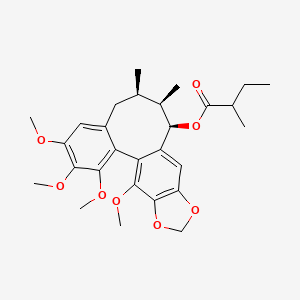
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

